molecular formula C14H14N4O2 B2593092 (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034280-32-3

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2593092
CAS RN: 2034280-32-3
M. Wt: 270.292
InChI Key: MTOYMFXMHMOYIL-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two aromatic rings (pyrazine and pyridine) attached to it. Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity between them. The pyrrolidine ring provides a three-dimensional structure due to its non-planarity . The pyrazine and pyridine rings are planar and contribute to the aromaticity of the molecule.

Scientific Research Applications

Chemical Synthesis and Crystal Structure
The detailed chemical synthesis and structural analysis of related compounds highlight the intricate chemical interactions and molecular conformations which are fundamental for understanding the potential applications of (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone. For instance, methylation of related compounds has been explored to yield specific structures with unique dihedral angles and bond lengths, showcasing the chemical versatility and potential for further derivatization (Kloubert et al., 2012).

Synthesis of Pyrrolidines and Antimicrobial Activity
Research on the synthesis of pyrrolidines and their derivatives, including the application of 1,3-dipolar cycloadditions, provides insights into the development of new compounds with potential biological activities. The stereospecific synthesis involving sugar-derived enones and azomethine ylides demonstrates the synthetic utility of this compound and its analogs. Furthermore, certain derivatives have shown promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Udry et al., 2014).

Antimicrobial and Antimycobacterial Activities
The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and their evaluation for antimicrobial activities highlight the therapeutic potential of related compounds. These studies provide a foundation for further research into the antimicrobial and potentially antimycobacterial applications of this compound derivatives, with some compounds showing activity comparable to standard drugs (Kumar et al., 2012).

Extended π-Conjugated Systems and Anticancer Evaluation
The exploration of extended π-conjugated systems, including bis-3-aminoimidazo[1,2-a]pyridines, pyrimidines, and pyrazines, underscores the potential of this compound in the synthesis of novel compounds with extended π-systems. These compounds, synthesized through pseudo five-component condensations, demonstrate the chemical versatility and potential applications in materials science and as anticancer agents (Shaabani et al., 2009).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. The pyrrolidine ring is a versatile scaffold in drug discovery, and modifications on this ring could lead to compounds with different biological profiles .

properties

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(11-2-1-4-15-8-11)18-7-3-12(10-18)20-13-9-16-5-6-17-13/h1-2,4-6,8-9,12H,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYMFXMHMOYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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